molecular formula C11H13NO2 B1390230 Methyl 4-(1-aminocyclopropyl)benzoate CAS No. 1006037-03-1

Methyl 4-(1-aminocyclopropyl)benzoate

Cat. No. B1390230
Key on ui cas rn: 1006037-03-1
M. Wt: 191.23 g/mol
InChI Key: JUMQWXLIAYMPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158671B2

Procedure details

Methyl 4-cyanobenzoate (2.6 kg, 16.1 mol) was dissolved in 40 L of toluene at −25° C. and Ti(Oi-Pr)4 (4.73 L, 16.1 mol) was added over 5 min, followed by EtMgBr (10.5 L of a 3.07M solution in THF, 32.3 mol) over 2 hr. After aging for 30 min, BF3.OEt2 (4.1 L, 32 mol) was added over 40 min and the mixture was aged for another 40 min. The reaction was quenched by the addition of 40 L of 3N HCl. The layers were separated and the aqueous layer was washed with 13 L toluene. The aqueous layer was then extracted with 2-MeTHF (2×26 L and 2×13 L). The combined 2-MeTHF layers were washed with 3N NaOH and the pH of the NaOH layer adjusted to 9 before separation of the layers. The organic layer was washed with 13 L of brine. Yield=43%. 1H NMR (500 MHz, CDCl3): δ 8.00 (d, 2H), 7.35 (d, 2H), 3.95 (s, 3H), 1.25 (t, 2H), 1.10 (t, 2H).
Quantity
2.6 kg
Type
reactant
Reaction Step One
Quantity
40 L
Type
solvent
Reaction Step One
[Compound]
Name
Ti(Oi-Pr)4
Quantity
4.73 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.1 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)#[N:2].[CH3:13][CH2:14][Mg+].[Br-].B(F)(F)F.CCOCC>C1(C)C=CC=CC=1.C1COCC1>[NH2:2][C:1]1([C:3]2[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=2)[CH2:14][CH2:13]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.6 kg
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
40 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Ti(Oi-Pr)4
Quantity
4.73 L
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[Mg+].[Br-]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
4.1 L
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 2 hr
Duration
2 h
WAIT
Type
WAIT
Details
the mixture was aged for another 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 40 L of 3N HCl
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed with 13 L toluene
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with 2-MeTHF (2×26 L and 2×13 L)
WASH
Type
WASH
Details
The combined 2-MeTHF layers were washed with 3N NaOH
CUSTOM
Type
CUSTOM
Details
the pH of the NaOH layer adjusted to 9 before separation of the layers
WASH
Type
WASH
Details
The organic layer was washed with 13 L of brine

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC1(CC1)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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